molecular formula C16H22BrNO2 B12636412 Tert-butyl 5-bromo-3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylate

Tert-butyl 5-bromo-3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylate

Cat. No.: B12636412
M. Wt: 340.25 g/mol
InChI Key: GSNXWSGDKIEACN-UHFFFAOYSA-N
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Description

Tert-butyl 5-bromo-3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylate is a synthetic organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a tert-butyl ester group, a bromine atom, and a dimethyl-substituted isoquinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-bromo-3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Ring: The isoquinoline ring can be synthesized through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Esterification: The tert-butyl ester group can be introduced through esterification of the carboxylic acid using tert-butyl alcohol and an acid catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-bromo-3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The isoquinoline ring can be oxidized or reduced under appropriate conditions to form different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or amines can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted isoquinoline derivatives can be formed.

    Oxidation and Reduction Products: Oxidized or reduced isoquinoline derivatives with different functional groups.

    Hydrolysis Product: The corresponding carboxylic acid derivative.

Scientific Research Applications

Tert-butyl 5-bromo-3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates with various biological activities.

    Chemical Biology: The compound can be used to study the structure-activity relationships of isoquinoline derivatives.

    Material Science: It can be used in the synthesis of novel materials with unique properties.

    Catalysis: The compound can serve as a ligand or catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of tert-butyl 5-bromo-3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or ion channels. The bromine atom and the isoquinoline ring can play crucial roles in binding to the target and modulating its activity. The tert-butyl ester group can influence the compound’s pharmacokinetic properties, such as solubility and stability.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 5-bromo-3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylate: Similar compounds include other isoquinoline derivatives with different substituents, such as tert-butyl 5-chloro-3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylate and tert-butyl 5-fluoro-3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylate.

Uniqueness

    Bromine Substitution: The presence of the bromine atom makes this compound unique compared to its chloro or fluoro analogs. Bromine can participate in specific interactions, such as halogen bonding, which can influence the compound’s biological activity.

    Tert-butyl Ester Group: The tert-butyl ester group provides steric hindrance and can affect the compound’s reactivity and stability.

Properties

Molecular Formula

C16H22BrNO2

Molecular Weight

340.25 g/mol

IUPAC Name

tert-butyl 5-bromo-3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylate

InChI

InChI=1S/C16H22BrNO2/c1-15(2,3)20-14(19)18-10-11-7-6-8-13(17)12(11)9-16(18,4)5/h6-8H,9-10H2,1-5H3

InChI Key

GSNXWSGDKIEACN-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(CN1C(=O)OC(C)(C)C)C=CC=C2Br)C

Origin of Product

United States

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